N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXNNBJCRMLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide is a compound of interest due to its potential biological activities. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound by reviewing relevant studies and findings.
- Molecular Formula : C14H14N2O2S2
- Molecular Weight : 306.4 g/mol
- CAS Number : 325986-97-8
- Chemical Structure : The compound features a naphthamide moiety linked to a thiazole derivative, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly evaluated but suggests potential as an antimicrobial agent.
2. Enzyme Inhibition
Research has demonstrated that thiazole derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmission and their inhibition can have implications for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound may possess similar inhibitory properties.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 0.212 | |
| Compound B | BuChE | 0.024 | |
| N-(5,5-dimethyl...) | AChE/BuChE | TBD | TBD |
3. Cytotoxicity Studies
Evaluations of cytotoxicity are essential for assessing the safety profile of new compounds. In vitro studies using cell lines (e.g., CCRF-CEM leukemia cells) have shown varying degrees of cytotoxic effects for structurally related compounds. The specific cytotoxic profile of N-(5,5-dimethyl-7-oxo...) is yet to be determined.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiazole derivatives:
-
Synthesis and Biological Evaluation :
A study synthesized several thiazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly enhanced their anticancer activity. -
Inhibition Mechanism Studies :
Molecular docking studies revealed that similar compounds effectively bind to the active sites of AChE and BuChE through hydrogen bonding and hydrophobic interactions. This suggests that N-(5,5-dimethyl...) may also engage in similar binding interactions. -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of thiazole derivatives highlighted critical structural features influencing their biological activities. Compounds with smaller aryl groups at specific positions exhibited enhanced potency against targeted enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Properties
The following table summarizes critical differences between the target compound and its analogues:
*Estimated based on molecular formula C₂₂H₁₉N₂O₂S.
Key Observations:
- Electron-Withdrawing Groups : Sulfonamide () and dioxopyrrolidine () substituents introduce polarity, which may enhance solubility but hinder membrane permeability .
- Heterocyclic Variations : Analogues with benzo[b]thiophene () or isoxazole () substituents demonstrate the versatility of the benzothiazole core in accommodating diverse pharmacophores.
Q & A
Q. What synthetic methodologies are most effective for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide?
The compound is synthesized via heterocyclic condensation reactions. A key approach involves reacting 2-bromodimedone with cyanothioacetamide to form the 4,5,6,7-tetrahydrobenzo[d]thiazole core, followed by coupling with 1-naphthoyl chloride. Copper-catalyzed cycloaddition (e.g., 1,3-dipolar reactions) and reflux conditions in solvents like ethanol or acetic anhydride are common . Analytical validation via IR (C=O at ~1670–1682 cm⁻¹), ¹H/¹³C NMR (e.g., δ 5.38–5.48 ppm for –CH₂– groups), and HRMS ensures structural fidelity .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of chromatographic (TLC with hexane:ethyl acetate) and spectroscopic techniques. Key markers include:
Q. What preliminary biological screening assays are recommended?
Prioritize cytotoxicity assays (e.g., MTT on PC-3 or other tumor cell lines) and kinase inhibition profiling (c-Met, JNK, EGFR). For example, derivatives of this scaffold showed IC₅₀ values <10 µM against c-Met kinase in PC-3 cells . Dose-response curves and selectivity indices against non-cancerous cell lines (e.g., HEK-293) are critical for early-stage validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the naphthamide or thiazole moieties) affect biological activity?
- Electron-withdrawing groups (e.g., nitro on phenylacetamide derivatives) enhance kinase inhibition by increasing electrophilicity at the active site .
- Bulkier substituents (e.g., methoxy or chloro groups) improve selectivity for c-Met over VEGFR-2, as seen in compound 6c (IC₅₀ = 0.8 µM for c-Met vs. 12.3 µM for VEGFR-2) .
- Hydrogen-bond donors (e.g., –NH in amides) improve binding to ATP pockets, as shown in JNK inhibition studies .
Q. How can conflicting data on kinase inhibition profiles (e.g., c-Met vs. JNK) be resolved?
- Perform competitive binding assays with ATP to confirm ATP-competitive vs. allosteric mechanisms .
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses in c-Met (PDB: 3LQ8) and JNK (PDB: 1UKI) active sites. Differences in hydrophobic pocket dimensions may explain selectivity .
- Validate with kinase-dead mutants to isolate off-target effects .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Prodrug approaches : Mask polar groups (e.g., esterification of –COOH) to improve bioavailability, as demonstrated in analogs of related thiazole derivatives .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models. Derivatives with logP ~3.5 show balanced solubility and membrane permeability .
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Physicochemical factors : Low solubility (<50 µg/mL) may limit in vivo absorption. Use surfactants (e.g., Cremophor EL) or nanoformulations to enhance bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .
Q. What computational tools are recommended for SAR analysis?
- QSAR models : Use MOE or Schrodinger to correlate substituent Hammett constants (σ) with IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM to forecast BBB permeability, CYP inhibition, and hERG liability .
Comparative Efficacy and Mechanistic Studies
Q. How does this compound compare to reference drugs in cardioprotective or anticancer contexts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
